molecular formula C10H10O3 B1610182 7-Methoxychroman-3-one CAS No. 76322-24-2

7-Methoxychroman-3-one

Cat. No. B1610182
CAS RN: 76322-24-2
M. Wt: 178.18 g/mol
InChI Key: FZNSDPYTCOXWSZ-UHFFFAOYSA-N
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Description

7-Methoxychroman-3-one , also known as Fustin or 3,7-dihydroxy-6-methoxychromen-4-one , is a natural compound found in the heartwood of various plant species. Structurally, it belongs to the class of oxygen-containing heterocycles and acts as a major building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It exhibits significant variations in biological activities compared to chromone due to the absence of a double bond between C-2 and C-3 .


Synthesis Analysis

Several studies have focused on improving the methodologies for synthesizing 4-chromanone-derived compounds. These compounds play a crucial role in medicinal chemistry and exhibit diverse biological and pharmaceutical activities .


Molecular Structure Analysis

The molecular formula of 7-Methoxychroman-3-one is C10H10O3 with a molecular weight of 178.18 g/mol . It contains a chromanone framework, which is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) .


Chemical Reactions Analysis

Studies have reported the mechanism of action of 7-Methoxychroman-3-one, and its pharmacokinetics have been investigated among non-breastfeeding and breastfeeding women . It exhibits antidiabetic effects by inhibiting DGAT, PTP1B, and α-glucosidase .

Future Directions

Researchers should continue exploring the synthesis of novel chromanone analogs, optimizing yield, and developing cost-effective methods. The versatility of chromanone makes it an exciting scaffold for drug design and development .

properties

IUPAC Name

7-methoxy-4H-chromen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNSDPYTCOXWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(=O)CO2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472106
Record name 7-methoxychroman-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76322-24-2
Record name 7-methoxychroman-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Methoxy-2H-chromene-3-carboxylic acid (6.07 g, 29.44 mmol) and triethylamine (4.8 ml, 34.48 mmol) were dissolved in dichloromethane (60 ml). Diphenylphosphoryl azide (6.54 ml, 29.44 mmol) was dissolved in toluene (24 ml) and added dropwise to the reaction mixture while slowly increasing the temperature to 60° C. 60 ml of toluene were added and the reaction mixture was stirred at 70° C. for 90 minutes. A 10 molar HCl solution (28 ml) was then added and the reaction mixture was stirred at reflux for 2 hours. After cooling to room temperature the phases were separated. The organic phase was extracted with an aq. NaHCO3 solution. The organic layer was dried over magnesium sulfate, filtered, and the solvent evaporated under reduced pressure. The crude product was purified by chromatography using silica gel with cyclohexane/ethyl acetate (100:0 to 95:5) as eluent, yielding the title product (1.47 g, 24% yield).
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.54 mL
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
24%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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